叔丁基(4-氯丁-2-炔-1-基)氨基甲酸酯

描述

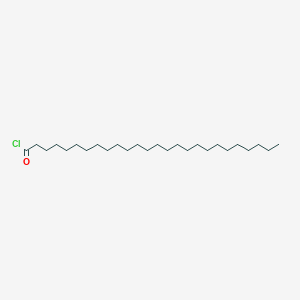

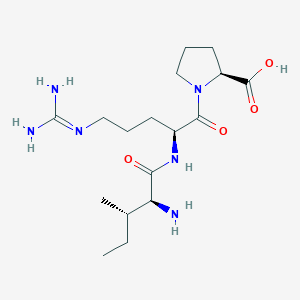

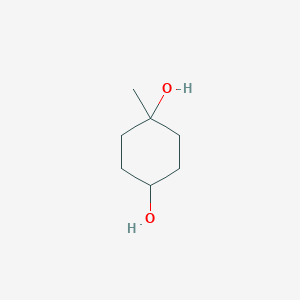

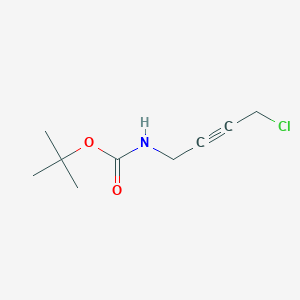

Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate is a chemical compound that belongs to the family of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). This particular carbamate is characterized by a tert-butyl group attached to the nitrogen atom of the carbamate functional group and a 4-chlorobut-2-yn-1-yl group attached to the carbonyl carbon atom. Carbamates like this are often used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through multiple synthetic routes. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example is the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a multi-step process that includes esterification, Boc protection, and Corey-Fuchs reaction, achieving an overall yield of 30-41% . These methods demonstrate the versatility of tert-butyl carbamates in organic synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be complex, with the presence of various functional groups influencing the overall molecular geometry. For example, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, a related compound, shows strong interactions between the sulfonyl group and the thiadiazole ring, indicating the influence of substituents on the molecular structure . Additionally, isomorphous crystal structures of tert-butyl carbamates have been studied, revealing simultaneous hydrogen and halogen bonds involving the carbonyl group .

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also undergo chiral inversion via Boc-involved neighboring group participation mediated by thionyl chloride . Furthermore, the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder in the presence of different electrophiles leads to functionalized carbamates, which upon hydrolysis can yield corresponding amino alcohols .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of tert-butyl groups typically increases steric bulk, affecting the compound's reactivity and solubility. The carbamate group itself is known for its moderate stability, which allows for selective deprotection under controlled conditions. The halogenated alkynyl side chains, such as in tert-butyl (4-chlorobut-2-yn-1-yl)carbamate, can participate in additional chemical reactions, such as halogenation or coupling reactions, which are useful in further synthetic applications.

科学研究应用

晶体结构和分子相互作用

- 叔丁基(5-氯戊-2,4-二炔-1-基)氨基甲酸酯是一个同构化合物族的一部分,在晶体结构中显示出涉及羰基的二叉N-H⋯O氢键和C-X⋯O卤素键 (Baillargeon等,2017).

合成和衍生物

- 它作为合成对人癌细胞系具有细胞毒性活性的天然产物的中间体,如茉莉酮B,通过涉及酯化和保护反应的多步过程 (唐等,2014).

化学反应和转化

- 在一项研究中,叔丁基N-(氯甲基)-N-甲基氨基甲酸酯与锂粉和不同的亲电试剂一起使用,展示了其在形成功能化氨基甲酸酯和随后转化为1,2-二醇中的用途 (Ortiz等,1999).

- 另一项研究说明了叔丁基氨基甲酸酯衍生物在硅和氮之间的金属化和烷基化反应中的用途,突出了其在制备α-官能化α-氨基硅烷方面的多功能性 (Sieburth等,1996).

催化和合成

- 一项研究展示了铑催化的芳基硼酸对叔丁基氨基甲酸酯衍生物的对映选择性加成,突出了其在不对称合成中的作用 (Storgaard & Ellman,2009).

- 该化合物还用于酰氯介导的合成中,展示了其在高产率和成本效益的制备方法中的潜力 (李等,2015).

生物活性化合物合成中的中间体

- 叔丁基氨基甲酸酯衍生物是合成各种生物活性化合物的中间体,包括有效的β-分泌酶抑制剂,展示了它们在药物化学中的相关性 (Ghosh等,2017).

属性

IUPAC Name |

tert-butyl N-(4-chlorobut-2-ynyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h6-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQYBAASQSUZOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC#CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561677 | |

| Record name | tert-Butyl (4-chlorobut-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4-chlorobut-2-yn-1-yl)carbamate | |

CAS RN |

77369-60-9 | |

| Record name | tert-Butyl (4-chlorobut-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。